

Galectin-3-IN-5 administration route for in vivo experiments

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Compound of Interest

Compound Name: Galectin-3-IN-5

Cat. No.: B15609863

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Application Notes: Galectin-3-IN-5 for In Vivo Research

Product Name: **Galectin-3-IN-5**

Catalogue Number: G3I-5-VIV

Description: **Galectin-3-IN-5** is a potent, selective, and orally bioavailable small-molecule inhibitor of Galectin-3. It is designed for in vivo studies to investigate the role of Galectin-3 in various pathological processes.

Background

Galectin-3 (Gal-3) is a unique member of the β -galactoside-binding lectin family, characterized by a carbohydrate-recognition domain (CRD) and a self-associating N-terminal domain.[1][2] It is the only chimeric galectin in mammals.[2] Gal-3 is expressed in numerous cell types and can be found in the cytoplasm, nucleus, and extracellular space.[3] This versatile protein is involved in a wide array of biological functions, including cell adhesion, activation, proliferation, apoptosis, and inflammation.[3][4] Dysregulation of Galectin-3 expression is implicated in a multitude of diseases, including fibrosis (in the liver, lungs, and kidneys), cancer, and chronic inflammatory conditions.[1][5]

Mechanism of Action

Extracellularly, Galectin-3 can cross-link glycoproteins and glycolipids on the cell surface, forming a "galectin lattice".[6] This lattice modulates the activity of various cell surface receptors, such as receptor tyrosine kinases (e.g., VEGFR), integrins, and components of the TGF- β and Wnt signaling pathways, thereby influencing downstream cellular responses.[6][7]

Galectin-3-IN-5 exerts its function by binding with high affinity to the carbohydrate-recognition domain (CRD) of Galectin-3. This competitive inhibition prevents Galectin-3 from interacting with its natural glycan ligands, thus disrupting the formation of the galectin lattice and blocking its downstream signaling functions.[7] By inhibiting Galectin-3, **Galectin-3-IN-5** can effectively modulate immune responses, reduce fibrosis, and inhibit tumor growth and metastasis in preclinical models.[2][4][7]

In Vivo Applications

Galectin-3-IN-5 is supplied as a research-grade compound for in vivo experimental use in animal models. Due to its favorable pharmacokinetic profile, it can be administered via multiple routes, including oral gavage.

- **Fibrosis Research:** Investigate the anti-fibrotic effects of Galectin-3 inhibition in models of liver, lung, or kidney fibrosis. Galectin-3 is a key regulator of myofibroblast activation and collagen deposition.[1][2]
- **Oncology Research:** Evaluate the anti-tumor and anti-metastatic potential of **Galectin-3-IN-5**. Galectin-3 is known to promote tumor cell adhesion, angiogenesis, and immune evasion.[4][7]
- **Inflammation Research:** Explore the role of Galectin-3 in inflammatory diseases. Galectin-3 is a key mediator in macrophage polarization and the secretion of pro-inflammatory cytokines.[5][8]

Quantitative Data Summary

The following tables provide representative data for **Galectin-3-IN-5** based on typical findings for selective, orally available Galectin-3 inhibitors.[1][2][8][9]

Table 1: Representative Pharmacokinetic Properties of **Galectin-3-IN-5** in Mice

Parameter	Oral Administration (10 mg/kg)	Intravenous Administration (2 mg/kg)
Tmax (h)	2.0	N/A
Cmax (ng/mL)	1850	2500
AUC _{0-∞} (ng·h/mL)	12500	4500
Half-life (t _{1/2}) (h)	12.5	11.0
Oral Bioavailability (%)	~85%	N/A

Table 2: Representative Efficacy of **Galectin-3-IN-5** in a Murine Model of CCl₄-Induced Liver Fibrosis

Treatment Group	Liver Hydroxyproline (µg/g tissue)	α-SMA Positive Area (%)	Collagen Type 1α1 (Col1a1) mRNA (Fold Change)
Vehicle Control	250 ± 30	12.5 ± 2.1	15.0 ± 2.5
Galectin-3-IN-5 (10 mg/kg, BID)	145 ± 22	5.8 ± 1.5	6.5 ± 1.8
Galectin-3-IN-5 (30 mg/kg, BID)	110 ± 18	3.1 ± 1.1	3.2 ± 1.2**

Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 3: Representative Effect of **Galectin-3-IN-5** on Tumor Growth in a Syngeneic Mouse Cancer Model

Treatment Group	Tumor Volume at Day 21 (mm ³)	Tumor Weight at Day 21 (mg)	CD8+ T-cell Infiltration (cells/mm ²)
Vehicle Control	1500 ± 250	1450 ± 210	50 ± 15
Galectin-3-IN-5 (20 mg/kg, QD)	850 ± 180	810 ± 150	120 ± 25
Anti-PD-1 Antibody	950 ± 200	900 ± 170	150 ± 30
Galectin-3-IN-5 + Anti-PD-1	400 ± 110#	380 ± 90#	280 ± 40#

Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. #p < 0.05 compared to single-agent groups.

Experimental Protocols

Protocol 1: Oral Gavage Administration in a Mouse Model of Liver Fibrosis

This protocol describes the use of **Galectin-3-IN-5** in a carbon tetrachloride (CCl₄)-induced model of liver fibrosis.[\[2\]](#)

- Animal Model: Male C57BL/6 mice, 8-10 weeks old.
- Fibrosis Induction: Administer intraperitoneal (IP) injections of CCl₄ (1 µL/g of 25% CCl₄ diluted in olive oil) twice weekly for 8 weeks.[\[2\]](#)
- Inhibitor Preparation:
 - Prepare a stock solution of **Galectin-3-IN-5** in a suitable vehicle (e.g., 10% Solutol® HS 15 in 90% PEG300) at a concentration of 1 mg/mL for a 10 mg/kg dose.[\[2\]](#)
 - Sonication may be required to fully dissolve the compound. Prepare fresh daily.

- Administration Procedure:
 - For therapeutic studies, begin administration of **Galectin-3-IN-5** or vehicle after 4 weeks of CCl₄ induction and continue for the remaining 4 weeks.
 - Administer **Galectin-3-IN-5** (e.g., 10 mg/kg) or vehicle control via oral gavage twice daily (BID) at a volume of 10 mL/kg.[\[2\]](#)
- Endpoint Analysis:
 - At the end of the study (24 hours after the last CCl₄ dose), euthanize mice.
 - Collect blood for serum analysis of liver enzymes (ALT, AST).
 - Harvest livers for histopathological analysis (H&E, Picrosirius Red staining), hydroxyproline content assay, and gene expression analysis (qPCR for fibrosis markers like Col1a1, α -SMA, TIMP1).[\[2\]](#)

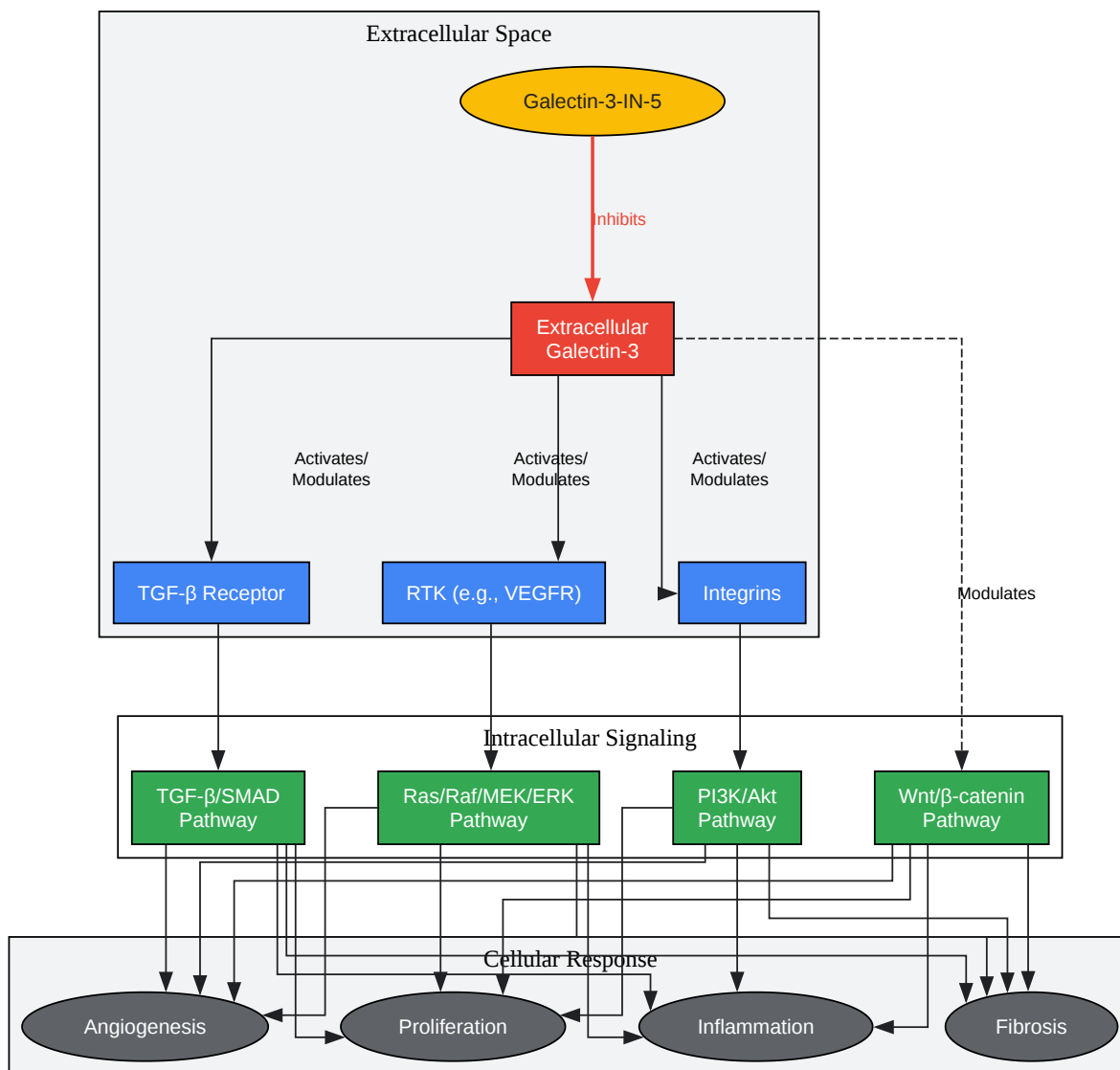
Protocol 2: Intraperitoneal (IP) Injection in a Mouse Model of Peritonitis

This protocol details the administration of **Galectin-3-IN-5** to assess its anti-inflammatory effects.

- Animal Model: Male BALB/c mice, 8-10 weeks old.
- Inflammation Induction: Induce peritonitis by IP injection of 1 mL of 3% thioglycollate broth.
- Inhibitor Preparation:
 - Dissolve **Galectin-3-IN-5** in a sterile, pyrogen-free vehicle suitable for IP injection (e.g., PBS containing 5% DMSO and 10% Tween® 80).
 - Prepare a solution for a dose of 10-20 mg/kg.
- Administration Procedure:
 - Administer **Galectin-3-IN-5** or vehicle via IP injection 1 hour prior to the thioglycollate challenge.

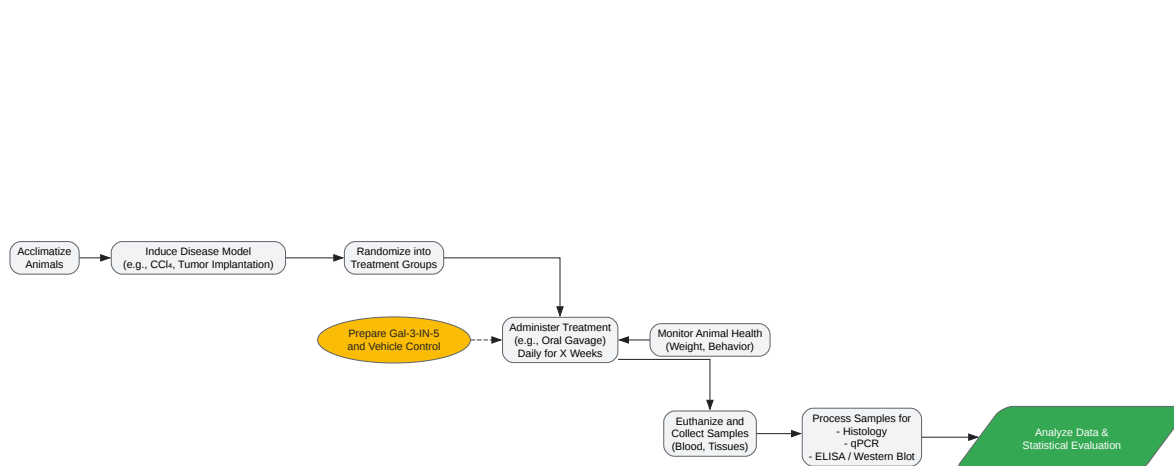
- Endpoint Analysis:
 - At 4 hours post-induction, euthanize mice and perform peritoneal lavage with 5 mL of cold PBS.
 - Collect the peritoneal fluid to determine total and differential immune cell counts (neutrophils, macrophages) using a hemocytometer and flow cytometry.
 - Measure cytokine levels (e.g., TNF- α , IL-6, IL-1 β) in the lavage fluid using ELISA.

Visualizations: Diagrams and Workflows



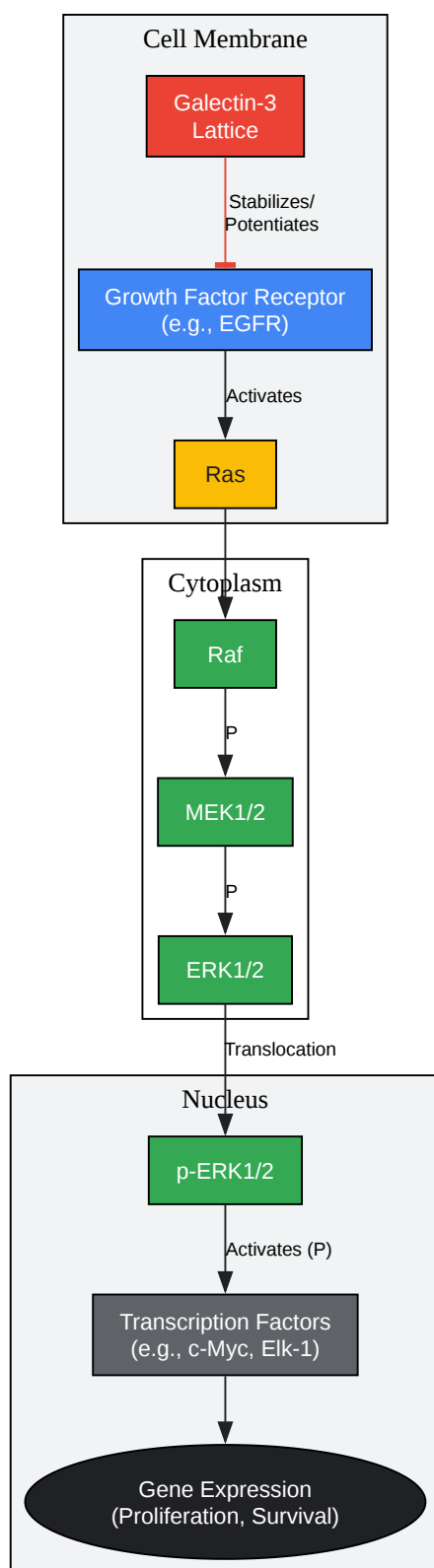
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Caption: Simplified Galectin-3 Signaling Network.



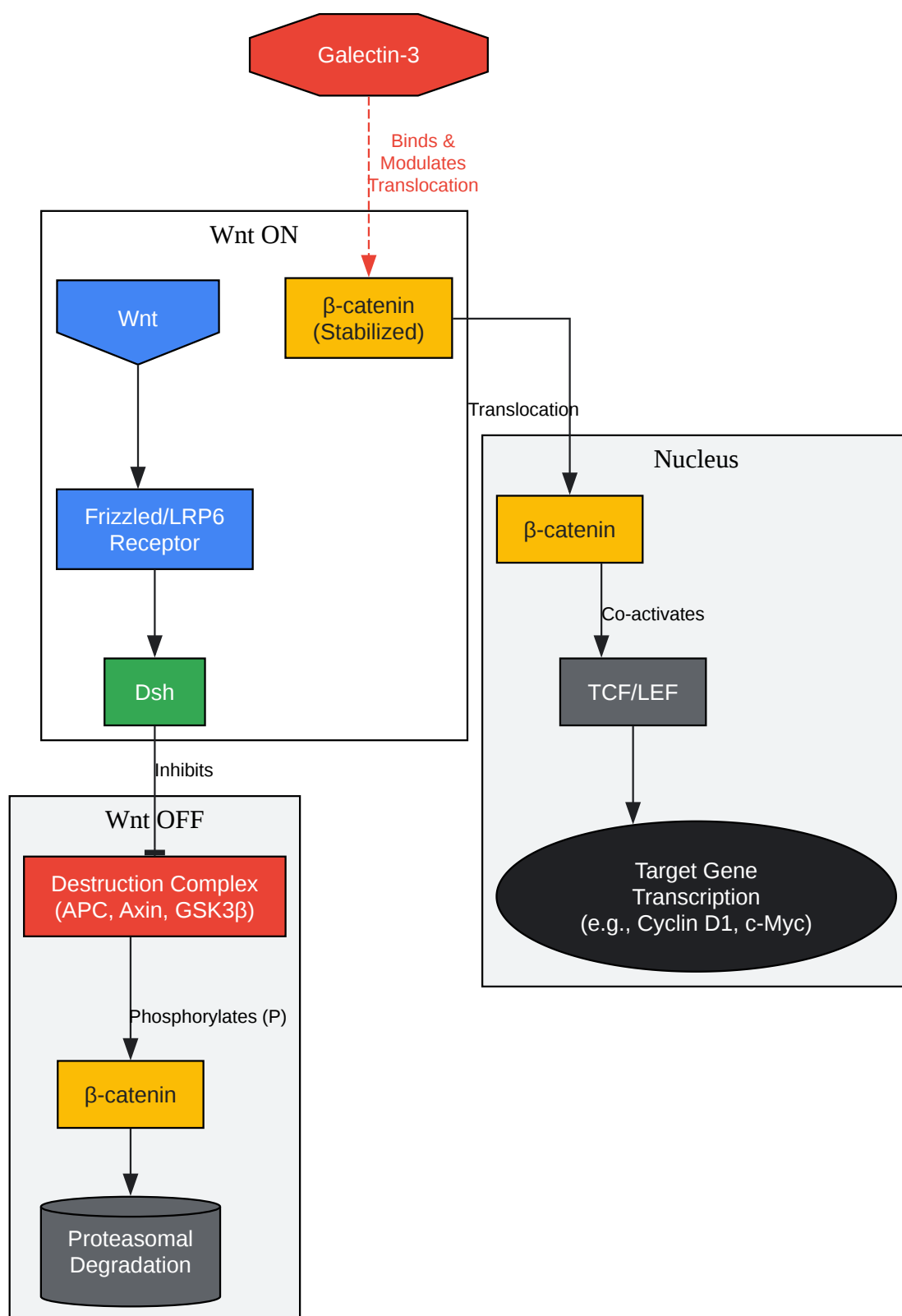
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Caption: Experimental Workflow for In Vivo Efficacy Study.



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Caption: Ras/Raf/MEK/ERK Signaling Pathway Modulation.



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Caption: Canonical Wnt/β-catenin Signaling Pathway.

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